molecular formula C18H26O2 B14246082 Cyclohexanol, 1,1'-(1,2-phenylene)bis- CAS No. 500206-24-6

Cyclohexanol, 1,1'-(1,2-phenylene)bis-

Cat. No.: B14246082
CAS No.: 500206-24-6
M. Wt: 274.4 g/mol
InChI Key: WMSCDGRYBMTLMK-UHFFFAOYSA-N
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Description

Cyclohexanol, 1,1’-(1,2-phenylene)bis- is an organic compound with the molecular formula C18H26O2. This compound is characterized by the presence of two cyclohexanol groups connected via a phenylene bridge. It is a colorless, viscous liquid with a camphor-like odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1,1’-(1,2-phenylene)bis- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with a phenylene dihalide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Cyclohexanol and 1,2-dihalobenzene.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Conditions: The reaction mixture is heated to a temperature of around 100-150°C for several hours.

The product is then purified through distillation or recrystallization to obtain pure Cyclohexanol, 1,1’-(1,2-phenylene)bis-.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1,1’-(1,2-phenylene)bis- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Cyclohexanone, 1,1’-(1,2-phenylene)bis- or cyclohexanecarboxylic acid, 1,1’-(1,2-phenylene)bis-.

    Reduction: Cyclohexane, 1,1’-(1,2-phenylene)bis-.

    Substitution: Cyclohexyl chloride, 1,1’-(1,2-phenylene)bis-.

Scientific Research Applications

Cyclohexanol, 1,1’-(1,2-phenylene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenylene bridge provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a single hydroxyl group attached to a cyclohexane ring.

    Phenol: Contains a hydroxyl group attached to a benzene ring.

    Cyclohexanone: An oxidized form of cyclohexanol with a ketone functional group.

Uniqueness

Cyclohexanol, 1,1’-(1,2-phenylene)bis- is unique due to the presence of two cyclohexanol groups connected via a phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where rigidity and multiple functional groups are required.

Properties

CAS No.

500206-24-6

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2

InChI Key

WMSCDGRYBMTLMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O

Origin of Product

United States

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